Prepro-trh (178-199)

Beschreibung

Eigenschaften

IUPAC Name |

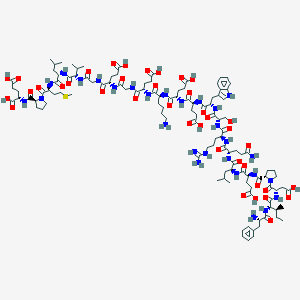

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H176N28O39S/c1-10-61(8)95(142-96(163)65(118)51-62-21-12-11-13-22-62)112(179)139-80(53-93(161)162)114(181)144-47-20-27-82(144)109(176)133-74(34-41-91(157)158)104(171)136-77(49-58(2)3)105(172)131-71(29-36-84(119)146)101(168)128-68(26-18-45-122-116(120)121)100(167)140-81(57-145)108(175)137-79(52-63-54-123-66-24-15-14-23-64(63)66)107(174)132-73(33-40-90(155)156)103(170)130-72(32-39-89(153)154)102(169)127-67(25-16-17-44-117)99(166)129-70(31-38-88(151)152)98(165)124-55-85(147)126-69(30-37-87(149)150)97(164)125-56-86(148)141-94(60(6)7)111(178)138-78(50-59(4)5)106(173)134-75(43-48-184-9)113(180)143-46-19-28-83(143)110(177)135-76(115(182)183)35-42-92(159)160/h11-15,21-24,54,58-61,65,67-83,94-95,123,145H,10,16-20,25-53,55-57,117-118H2,1-9H3,(H2,119,146)(H,124,165)(H,125,164)(H,126,147)(H,127,169)(H,128,168)(H,129,166)(H,130,170)(H,131,172)(H,132,174)(H,133,176)(H,134,173)(H,135,177)(H,136,171)(H,137,175)(H,138,178)(H,139,179)(H,140,167)(H,141,148)(H,142,163)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,120,121,122)/t61-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,94-,95-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAYDYVQHKWGMZ-VIAQXQIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C116H176N28O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153477 | |

| Record name | Prepro-thyrotropin-releasing hormone (178-199) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2618.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122018-92-2 | |

| Record name | Prepro-thyrotropin-releasing hormone (178-199) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prepro-thyrotropin-releasing hormone (178-199) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Biology of Prepro Trh 178 199

Biosynthesis and Post-Translational Processing from Prepro-TRH

The generation of Prepro-TRH (178-199), also known as pFE22, from the larger prepro-TRH precursor is a multi-step process involving specific enzymatic cleavages within the secretory pathway of neuroendocrine cells. oup.comresearchgate.net The rat prepro-TRH is a 29-kDa polypeptide composed of 255 amino acids. oup.comjci.org Following the removal of a 24-amino acid signal peptide in the endoplasmic reticulum, the resulting 26-kDa pro-TRH molecule is transported to the trans-Golgi network (TGN). researchgate.net

Role of Prohormone Convertases (PC1, PC2) in Cleavage

Prohormone convertase 2 (PC2) plays a more specialized and secondary role in pro-TRH processing. oup.comresearchgate.netnih.gov While PC1 is crucial for the initial cleavages of the prohormone, PC2 is specifically involved in the further processing of the C-terminal intermediate, Prepro-TRH (178-199), into smaller peptide fragments. oup.comnih.gov Studies using PC1 and PC2 knockout mice have confirmed that PC1 is essential for generating the majority of pro-TRH-derived peptides, while PC2 is solely responsible for the conversion of Prepro-TRH (178-199) into its smaller derivatives. researchgate.net

Identification of Derived Peptides and Intermediate Forms

The processing of Prepro-TRH (178-199) by PC2 gives rise to at least two smaller, distinct peptides:

prepro-TRH (178-184) , also referred to as pFQ7. oup.comnih.gov

prepro-TRH (186-199) , also known as pSE14. oup.comnih.gov

The formation of these peptides has been confirmed through microsequence analysis after coexpression of rat prepro-TRH with PC2 in cell culture systems. oup.comnih.gov These peptides, along with their precursor Prepro-TRH (178-199), have been identified in the paraventricular nucleus (PVN) of the rat hypothalamus. oup.comnih.gov Another peptide derived from the TRH precursor, prepro-TRH (160-169), is also a predominant storage form of the prohormone. nih.gov

Table 1: Peptides Derived from Prepro-TRH Processing

| Precursor Peptide | Processing Enzyme | Derived Peptides |

|---|---|---|

| Pro-TRH | PC1 | N- and C-terminal intermediates (including Prepro-TRH (178-199)) |

| Prepro-TRH (178-199) | PC2 | prepro-TRH (178-184) (pFQ7), prepro-TRH (186-199) (pSE14) |

Differential Processing Mechanisms and Secretory Pathways

Evidence suggests that the peptides derived from pro-TRH are subject to differential sorting and are targeted to different vesicles within the secretory pathway. nih.govnih.gov The initial cleavage of pro-TRH by PC1 in the TGN is a critical determinant for this differential sorting. nih.govnih.gov Studies using AtT20 cells, a pituitary tumor cell line, have shown that N- and C-terminal pro-TRH-derived peptides are located in different vesicle populations. nih.gov

Furthermore, C-terminal peptides, including those derived from the Prepro-TRH (178-199) region, are more efficiently released in response to secretagogues like potassium chloride and norepinephrine. researchgate.netnih.gov This differential sorting and secretion allows for the independent regulation of the release of various bioactive peptides that originate from the same gene product, a mechanism that may be common for many neuroendocrine prohormones. nih.govnih.gov This process likely occurs in the secretory granules after the initial cleavage of the prohormone in the TGN. oup.com

Gene Expression and Regulation of Prepro-TRH (178-199) Precursor mRNA

The expression of the prepro-TRH gene, and consequently the production of Prepro-TRH (178-199), is tightly regulated by various physiological signals.

Regulation in Response to Physiological Stimuli (e.g., Suckling)

One of the most well-documented regulators of prepro-TRH mRNA expression is the suckling stimulus during lactation. oup.comoup.compsu.edu Suckling leads to a significant and rapid increase in prepro-TRH mRNA levels in the hypothalamic paraventricular neurons (PVN). oup.compsu.eduscite.ai This increase is observed as early as 30 minutes after the initiation of suckling. psu.eduscite.ai

During lactation, not only is the expression of prepro-TRH mRNA elevated, but the processing of the prohormone is also altered. oup.com In lactating rats, the levels of Prepro-TRH (178-199) and its derivative, prepro-TRH (186-199) (pSE14), increase approximately five-fold in the PVN during acute suckling. oup.com This suggests that lactation induces a shift in pro-TRH processing, favoring the production of these specific C-terminal peptides which are potent prolactin secretagogues. oup.com

Influence of Glucocorticoids on Prepro-TRH (178-199) Secretion

Glucocorticoids appear to have a complex and tissue-specific role in regulating prepro-TRH gene expression. In the hypothalamic PVN, glucocorticoids are generally considered to be inhibitory to prepro-TRH gene expression. nih.gov The prepro-TRH promoter contains binding sites for the glucocorticoid receptor. nih.gov

Conversely, studies in cultured anterior pituitary cells have shown that glucocorticoids can stimulate TRH gene expression. nih.gov Dexamethasone (B1670325), a synthetic glucocorticoid, significantly increased pro-TRH mRNA levels and the accumulation of TRH and another prepro-TRH-derived peptide, prepro-TRH-(25-50). nih.gov The presence of glucocorticoids was found to be a prerequisite for TRH gene expression in these cultured pituitary cells. nih.gov This highlights a potential tissue-specific differential regulation of the prepro-TRH gene by glucocorticoids. nih.gov Prepro-TRH (178-199) itself has been shown to inhibit both basal and corticotropin-releasing hormone (CRH)-stimulated ACTH synthesis and secretion, suggesting a role as a corticotropin (B344483) release-inhibiting factor (CRIF). oup.combiorbyt.com

Neuroanatomical Distribution and Localization

Central Nervous System Distribution

The distribution of Prepro-TRH (178-199) within the central nervous system is not uniform, with notable concentrations in both hypothalamic and extra-hypothalamic regions. This specific localization points towards its involvement in diverse neurological functions.

Hypothalamic Nuclei

The hypothalamus, a key regulatory center in the brain, shows significant immunoreactivity for Prepro-TRH (178-199).

Paraventricular Nucleus (PVN): Immunoreactive cell bodies for Prepro-TRH (178-199) are prominently found in the paraventricular nucleus of the hypothalamus. nih.govjneurosci.org This nucleus is a critical site for the integration of neuroendocrine and autonomic responses. The presence of Prepro-TRH (178-199) in the PVN suggests its potential role in modulating the hypothalamic-pituitary-adrenal (HPA) axis. jneurosci.orgnih.gov In fact, levels of Prepro-TRH (178-199) and its processed forms can be regulated under specific physiological conditions, such as suckling. oup.comimrpress.com

Lateral Hypothalamus: Prepro-TRH (178-199) is also detected in the lateral hypothalamus. oup.combioscientifica.com This region is classically associated with the regulation of feeding and arousal.

Median Eminence: A dense network of nerve terminals containing Prepro-TRH (178-199) is observed in the external zone of the median eminence. nih.govjneurosci.org This localization is consistent with a role in neuroendocrine signaling, as the median eminence is the site where hypothalamic releasing and inhibiting hormones are secreted into the portal blood vessels that supply the anterior pituitary. jneurosci.org

Extra-Hypothalamic Brain Regions

Beyond the hypothalamus, Prepro-TRH (178-199) is found in several other brain areas, indicating its broader function as a neuromodulator. nih.govjneurosci.org

Posterior Pituitary: The presence of pro-TRH-connecting peptides in the posterior pituitary has been noted, suggesting a role in neuroendocrine signaling at the pituitary level. nih.gov

Periaqueductal Gray (PAG): Immunoreactivity for Prepro-TRH (178-199) has been identified in the periaqueductal gray. jneurosci.org This midbrain region is a key node in pain modulation and defensive behaviors.

Periventricular Nucleus of the Thalamus: This thalamic nucleus, involved in arousal and attention, also shows the presence of Prepro-TRH (178-199). jneurosci.org

Lateral Septum: The lateral septum, a structure implicated in emotional and motivational behaviors, is another site of Prepro-TRH (178-199) localization. jneurosci.org

Tuberomamillary Nuclei (TMN): Tract-tracing studies have revealed that TRH neurons originating in the tuberal lateral hypothalamus project to and innervate the tuberomamillary nuclei, with double-labeled cells for a retrograde tracer and pro-TRH (178-199) found in the TuLH. researchgate.netnih.govresearchgate.net

Immunocytochemical Mapping and Region-Specific Differential Processing

Immunocytochemical studies have been instrumental in mapping the distribution of Prepro-TRH (178-199). nih.govjneurosci.org These studies have revealed a fascinating aspect of pro-TRH biology: region-specific differential processing. jneurosci.orgoup.com This means that the way the pro-TRH molecule is cleaved to produce various peptides, including TRH and Prepro-TRH (178-199), differs from one brain region to another. nih.govnih.gov

For instance, in the hypothalamus, pro-TRH is extensively processed to yield both TRH and connecting peptides like Prepro-TRH (178-199) in roughly equimolar amounts. nih.gov In contrast, in the olfactory bulb, different processing pathways lead to the formation of C-terminally extended forms of TRH as major end products, alongside smaller amounts of Prepro-TRH (178-199). nih.govnih.gov This differential processing suggests that the biological activity derived from the pro-TRH gene can be tailored to the specific functions of different neuronal populations. nih.govoup.com The presence of different prohormone convertases, such as PC1 and PC2, in various brain regions is thought to be a key factor driving this region-specific processing. oup.comjci.org

Peripheral Tissue Localization

The distribution of Prepro-TRH (178-199) is not confined to the central nervous system. It has also been identified in peripheral tissues, most notably the pancreas.

Pancreatic Islets (Beta-Cells)

Studies have demonstrated the presence of Prepro-TRH (178-199) within the pancreatic islets of Langerhans. oup.com

Beta-Cells: Specifically, immunocytochemical analysis has localized Prepro-TRH (178-199)-like immunoreactivity exclusively to the insulin-producing beta-cells. oup.comnih.gov At the subcellular level, this immunoreactivity is concentrated in the secretory granules, the same storage sites for insulin (B600854). oup.comnih.gov The co-localization of Prepro-TRH (178-199) with insulin in beta-cells suggests a potential role for this peptide in the regulation of glucose metabolism. oup.com Further supporting this, treatment with streptozotocin, a toxin that destroys beta-cells, leads to a significant reduction in the pancreatic content of both TRH and Prepro-TRH (178-199). oup.comnih.gov Interestingly, only Prepro-TRH (178-199) appears to be selectively released from the pancreas, hinting at its potential for biological effects. capes.gov.brnih.gov

Data Tables

Table 1: Neuroanatomical Distribution of Prepro-TRH (178-199) in the Central Nervous System

| Brain Region | Subregion | Finding |

|---|---|---|

| Hypothalamus | Paraventricular Nucleus (PVN) | Immunoreactive cell bodies present. nih.govjneurosci.org |

| Lateral Hypothalamus | Detected in this region. oup.combioscientifica.com | |

| Median Eminence | Dense plexus of immunopositive nerve terminals in the external zone. nih.govjneurosci.org | |

| Extra-Hypothalamic | Posterior Pituitary | Presence of pro-TRH-connecting peptides suggests neuroendocrine role. nih.gov |

| Periaqueductal Gray (PAG) | Immunoreactivity identified. jneurosci.org | |

| Periventricular Nucleus of the Thalamus | Presence of immunoreactivity. jneurosci.org | |

| Lateral Septum | Localization of immunoreactivity. jneurosci.org |

Table 2: Peripheral Localization of Prepro-TRH (178-199)

| Tissue | Cell Type | Subcellular Localization |

|---|

| Pancreas | Islets of Langerhans (Beta-Cells) | Concentrated in secretory granules. oup.comnih.gov |

Neuroendocrine Functions and Regulatory Actions

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a critical neuroendocrine system that governs reactions to stress. Its principal regulator at the pituitary level is corticotropin-releasing hormone (CRH), which stimulates the secretion of adrenocorticotropic hormone (ACTH). wikipedia.org Prepro-TRH (178-199) has been identified as a potential inhibitory modulator of this axis, acting at multiple levels. epa.govwikipedia.org

A key focus of research into Prepro-TRH (178-199) has been its effect on the secretion of ACTH from the pituitary gland's corticotroph cells.

Multiple studies have demonstrated that Prepro-TRH (178-199) can inhibit the release of ACTH under both baseline (basal) and stimulated conditions. In vitro experiments using cultured primary anterior pituitary cells and the AtT-20 mouse pituitary tumor cell line showed that the peptide could inhibit both basal and CRH-stimulated ACTH synthesis and secretion. uni.luwikipedia.org One study noted that the peptide inhibits both basal and stimulated ACTH secretion by 40–50% at physiologically relevant concentrations in these in vitro models. wikipedia.org

This inhibitory effect has also been observed in vivo. Intravenous administration of Prepro-TRH (178-199) to rats before a restraint stress test resulted in a significant decrease in the expected rise in plasma ACTH levels. wikipedia.orgresearchgate.netguidetopharmacology.org Specifically, doses of 100 and 200 μg/kg significantly inhibited stress-induced ACTH secretion from 10 to 30 minutes after the stressor began. wikipedia.orgwikipedia.org Research on human ACTH-secreting pituitary tumors (corticotroph adenomas) further supports these findings, showing that Prepro-TRH (178-199) could inhibit ACTH secretion in a significant portion of the tumors studied. mims.comnih.gov

Table 1: Summary of Research on Prepro-TRH (178-199) Inhibition of ACTH Secretion

| Study Model | Condition | Key Finding | Reference |

|---|---|---|---|

| Rat Primary Anterior Pituitary Cultures | Basal & CRH-Stimulated | Inhibited ACTH synthesis and secretion. | uni.lu |

| AtT-20 Mouse Pituitary Tumor Cells | Basal & Stimulated | Inhibited ACTH secretion by 40-50%. | wikipedia.org |

| Adult Male Rats (In Vivo) | Restraint Stress | Intravenous administration significantly attenuated stress-induced ACTH elevation. | researchgate.netguidetopharmacology.org |

| Human Corticotroph Tumors (In Vitro) | Basal | Inhibited ACTH secretion in 12 out of 24 tumors studied. At 10 nM, ACTH levels were reduced to ~70% of control. | mims.comnih.gov |

Despite the body of evidence suggesting an inhibitory role, the effects of Prepro-TRH (178-199) on ACTH are not universally accepted, and some studies have produced conflicting results. researchgate.net One research group, using similar in vitro methodology to the initial studies, reported no effect of Prepro-TRH (178-199) on either basal or CRH-stimulated ACTH release from cultured anterior pituitary cells. researchgate.netguidetopharmacology.orgabbiotec.com This discrepancy has been acknowledged in the literature, with some suggesting the differences may relate to the specific peptide preparation used. wikipedia.org

Furthermore, a study on human corticotrope tumors found that while many tumors showed inhibition, some exhibited a mild and brief stimulatory effect on ACTH secretion, and others showed no change at all. mims.comnih.gov This highlights the variable effects the peptide can have depending on the specific cellular context. nih.gov The role of TRH itself in ACTH release is also a matter of dispute. uni.lu

Corticosterone (B1669441) is a glucocorticoid hormone released from the adrenal glands in response to ACTH stimulation; it is a primary effector of the stress response in rodents. Consistent with its ability to inhibit ACTH, Prepro-TRH (178-199) has been shown to blunt the downstream hormonal response to stress. In studies where rats were subjected to restraint stress, intravenous administration of the peptide significantly attenuated the stress-induced increase in plasma corticosterone levels. wikipedia.orgresearchgate.netguidetopharmacology.org

The HPA axis is regulated by a negative feedback loop where glucocorticoids, like corticosterone or the synthetic glucocorticoid dexamethasone (B1670325), inhibit further ACTH production. wikipedia.org Research suggests that Prepro-TRH (178-199) may interact with this crucial feedback mechanism.

Studies using AtT-20 pituitary cells revealed that cells stably transfected to produce Prepro-TRH showed a significantly increased sensitivity to the inhibitory effects of dexamethasone on ACTH release. wikipedia.org The addition of exogenous Prepro-TRH (178-199) to non-transfected AtT-20 cells also enhanced the inhibitory effect of dexamethasone. wikipedia.org This interaction was not due to dexamethasone stimulating the release of the peptide; in fact, dexamethasone was found to inhibit the secretion of Prepro-TRH (178-199). wikipedia.orgwikipedia.org These findings suggest that Prepro-TRH (178-199) can work with the glucocorticoid negative feedback system to regulate ACTH secretion. wikipedia.org This link is further supported by findings in human corticotroph tumors, where the inhibitory effect of Prepro-TRH (178-199) was significantly correlated with the tumor's sensitivity to dexamethasone. mims.comnih.gov

For decades, scientists have postulated the existence of a hypothalamic factor that directly inhibits the release of ACTH from the pituitary, termed a corticotropin (B344483) release-inhibiting factor (CRIF). uni.luwikipedia.orgwikipedia.org This hypothesis was based on observations that disconnecting the pituitary from the hypothalamus leads to an increase in ACTH levels. researchgate.netwikipedia.org

Prepro-TRH (178-199) has emerged as a strong candidate for this physiological role. researchgate.net Several lines of evidence support this hypothesis:

It is a naturally occurring peptide, processed from the prepro-TRH precursor in vivo. uni.luwikipedia.org

It is found in the external zone of the median eminence, a key site for the release of hypothalamic hormones into the portal blood system that supplies the pituitary. uni.lu

It is secreted from hypothalamic slices in vitro. uni.lu

It demonstrates the ability to inhibit both basal and stimulated ACTH secretion in multiple experimental models. uni.luwikipedia.org

Collectively, these findings suggest that Prepro-TRH (178-199) fulfills many of the essential criteria for a physiological CRIF, potentially acting as an endogenous brake on the HPA axis. uni.luresearchgate.net

Inhibition of Basal and Stimulated ACTH Release in Vitro and In Vivo

Interaction with Glucocorticoid Negative Feedback (e.g., Dexamethasone Sensitivity)

Influence on Other Anterior Pituitary Hormones

The peptide Prepro-TRH (178-199), derived from the thyrotropin-releasing hormone (TRH) precursor, demonstrates significant modulatory effects on the secretion of other anterior pituitary hormones, extending its functional profile beyond the regulation of the hypothalamic-pituitary-adrenal axis. bioscientifica.comoup.com Research has specifically highlighted its influence on the release of prolactin and growth hormone. bioscientifica.comjneurosci.org

Prolactin (PRL) Secretion

Prepro-TRH (178-199) exerts complex regulatory actions on prolactin secretion, primarily characterized by an inhibitory influence, particularly under conditions of stress. jneurosci.orgnih.gov

Studies have established that Prepro-TRH (178-199) can function as an inhibitor of prolactin secretion induced by stress. bioscientifica.comjneurosci.orgnih.gov In experiments involving adult male rats subjected to restraint stress, intravenous administration of Prepro-TRH (178-199) significantly attenuated the expected rise in plasma prolactin levels. jneurosci.orgnih.gov

In vehicle-treated control animals, restraint stress typically causes a three- to four-fold increase in plasma prolactin. jneurosci.orgnih.gov However, administration of Prepro-TRH (178-199) blunted this response in a dose-dependent manner. At a dose of 100 μg/kg, the stress-induced rise in prolactin was limited to about twofold. jneurosci.orgnih.gov At a higher dose of 200 μg/kg, there was no discernible stress-induced increase in plasma prolactin 10 minutes after the stressor was applied. jneurosci.orgnih.gov This suggests that Prepro-TRH (178-199) may play a physiological role in dampening the prolactin response to stressful stimuli. jneurosci.orgjneurosci.org

| Treatment Group | Observed Effect on Prolactin Levels (10 min post-stress) |

|---|---|

| Vehicle Control + Restraint Stress | Three- to fourfold increase in plasma prolactin. jneurosci.orgnih.gov |

| 100 µg/kg Prepro-TRH (178-199) + Restraint Stress | Only a twofold rise in plasma prolactin. jneurosci.orgnih.gov |

| 200 µg/kg Prepro-TRH (178-199) + Restraint Stress | No significant evidence of a stress-induced rise in plasma prolactin. jneurosci.orgnih.gov |

The secretion of prolactin is primarily under inhibitory control by dopamine (B1211576) produced by tuberoinfundibular dopaminergic (TIDA) neurons in the hypothalamic arcuate nucleus (ARC). nih.govbioscientifica.com Prepro-TRH (178-199) appears to modulate this system. Research indicates that this peptide can regulate dopaminergic neurons that are involved in the inhibition of pituitary prolactin release. nih.govpatsnap.com

Studies have shown that biotinylated Prepro-TRH (178-199) binds to neurons in the ARC, with binding observed on dopaminergic neurons specifically during the proestrus stage of the estrous cycle in rats. nih.govpatsnap.com In primary hypothalamic neuronal cultures, Prepro-TRH (178-199) was found to decrease levels of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, in a dose-responsive manner. nih.gov Paradoxically, direct administration of Prepro-TRH (178-199) into the ARC led to a twenty-fold increase in plasma prolactin levels. nih.gov This suggests that by reducing dopaminergic inhibition at the hypothalamus, Prepro-TRH (178-199) can indirectly lead to a surge in prolactin release from the pituitary. nih.govpatsnap.com

The regulation of prolactin is critical during lactation, and evidence suggests a role for Prepro-TRH (178-199) in this physiological state. nih.govresearchgate.net Studies have found that Prepro-TRH (178-199) could regulate the secretion of prolactin in rats being suckled by their pups. nih.govpatsnap.com During lactation, the processing of the proTRH precursor in the paraventricular nucleus (PVN) of the hypothalamus is altered, leading to changes in the levels of its derived peptides, including Prepro-TRH (178-199) and its own processed forms, pFQ7 and pSE14. oup.com This altered processing and the resulting peptides may contribute to the physiological regulation of prolactin secretion during suckling. oup.comresearchgate.net The upregulation of TRH receptor 1 (TRHR1) mRNA in the pituitary and hypothalamus of lactating rats further points to a heightened sensitivity and potential involvement of TRH-related peptides in this period. psu.edu

Modulation of Dopaminergic Neurons Regulating Prolactin

Growth Hormone (GH) Secretion

In addition to its effects on prolactin, Prepro-TRH (178-199) also influences the secretion of Growth Hormone (GH). bioscientifica.com

While TRH is known to stimulate the release of GH in certain physiological and pathological conditions, Prepro-TRH (178-199) has been shown to act as an antagonist to this effect. bioscientifica.comjneurosci.org Research in both rats and chickens demonstrates that Prepro-TRH (178-199) inhibits TRH-induced GH secretion. bioscientifica.comnih.gov

In studies on chickens, where TRH is a potent physiological GH-releasing factor, administration of Prepro-TRH (178-199) (referred to as P5 in the study) at doses of 10 and 100 µg/kg lowered basal plasma GH concentrations. nih.govbioscientifica.com Furthermore, pretreatment with the peptide suppressed the GH response to a systemic TRH challenge. nih.gov When administered concomitantly with TRH, Prepro-TRH (178-199) reduced the GH-releasing activity of even maximally stimulating doses of TRH. nih.gov Interestingly, the peptide had no significant effect on basal or TRH-induced GH release from chicken pituitary glands in vitro, suggesting its site of action is extrapituitary, likely at the level of the hypothalamus. nih.govbioscientifica.com

| Experimental Condition | Effect of Prepro-TRH (178-199) on GH Secretion | Site of Action |

|---|---|---|

| Basal GH Levels (in vivo) | Lowered plasma GH concentrations. nih.gov | Extrapituitary. nih.gov |

| TRH-Stimulated GH Release (in vivo) | Suppressed the GH response to TRH challenge. nih.gov | Extrapituitary. nih.gov |

| Basal or TRH-Stimulated GH Release (in vitro) | No significant effect. nih.gov | Not at the pituitary gland. nih.gov |

Thyrotropin-Stimulating Hormone (TSH) Secretion (Absence of Significant Change)

While the prepro-thyrotropin-releasing hormone (prepro-TRH) molecule is the precursor for thyrotropin-releasing hormone (TRH), the primary stimulator of TSH synthesis and secretion, research indicates that the cleaved peptide fragment, Prepro-TRH (178-199), does not share this function. oup.comoup.comoncohemakey.com In vivo studies have specifically investigated the impact of Prepro-TRH (178-199) on the hypothalamic-pituitary-thyroid (HPT) axis, demonstrating a notable lack of influence on TSH levels.

In a key study, adult male rats were administered Prepro-TRH (178-199) intravenously before being subjected to restraint stress. The results showed that this peptide had no effect on TSH secretion. jneurosci.org While the same study observed a significant attenuation of stress-induced increases in other hormones like ACTH, corticosterone, and prolactin, TSH levels remained unchanged compared to vehicle-treated controls. jneurosci.org

This lack of effect is significant because other non-TRH peptides derived from the same prepro-TRH precursor have been shown to modulate TSH secretion. For instance, Prepro-TRH (160-169) has been found to potentiate TRH-induced TSH release from the anterior pituitary. nih.govkarger.comoup.com The differential effects of these various peptides highlight the specific and distinct biological roles that can arise from the post-translational processing of a single prohormone. oup.comoup.com While Prepro-TRH (178-199) is investigated for its role as a potential corticotropin-inhibiting factor, its activity does not extend to the regulation of TSH. jneurosci.orgnih.govoup.com

The findings from the in vivo restraint stress study are summarized in the table below, illustrating the absence of a statistically significant change in plasma TSH concentrations following the administration of Prepro-TRH (178-199).

| Treatment Group | Time Point | Mean Plasma TSH (ng/mL) ± SEM |

| Vehicle Control | Baseline | ~1.2 |

| Vehicle Control | 10 min post-stress | ~1.3 |

| Vehicle Control | 30 min post-stress | ~1.4 |

| Vehicle Control | 60 min post-stress | ~1.3 |

| Prepro-TRH (178-199) | Baseline | ~1.1 |

| Prepro-TRH (178-199) | 10 min post-stress | ~1.2 |

| Prepro-TRH (178-199) | 30 min post-stress | ~1.3 |

| Prepro-TRH (178-199) | 60 min post-stress | ~1.2 |

| Data adapted from McGivern et al. (1997), showing no significant difference in TSH secretion between control and peptide-treated groups in response to restraint stress. jneurosci.org |

Behavioral Modulatory Effects

Impact on Stress-Related Behaviors

Prepro-TRH (178-199) has been identified as a potential endogenous factor in the modulation of behavioral reactions to stress. researchgate.net Its presence and activity in brain regions not directly linked to pituitary control, such as the periaqueductal gray and lateral septum, support its role as a neuromodulator of stress-related behaviors. researchgate.net The peptide has demonstrated an ability to attenuate behavioral responses in situations designed to provoke anxiety and fear. nih.govjneurosci.org

The anxiety-reducing properties of Prepro-TRH (178-199) have been investigated using standard animal models of anxiety. These assays place rodents in conflict situations, balancing their natural tendency to explore a new environment against an aversion to open, brightly lit spaces. jneurosci.org

Open Field Test: In the open field test, central administration of Prepro-TRH (178-199) has been shown to reduce anxiety-like behaviors. nih.gov This is evidenced by increased exploration of the more anxiogenic central area of the field.

Light/Dark Box: In the light/dark box apparatus, which consists of a dark, enclosed compartment and a brightly illuminated one, Prepro-TRH (178-199) administration leads to a significant increase in the amount of time animals spend in the light compartment. nih.govjneurosci.orgresearchgate.net Furthermore, it increases the number of transitions between the two compartments, indicating reduced aversion to the brightly lit, anxiogenic environment. nih.govjneurosci.org These findings from the light/dark box test are considered an index of anxiolytic activity. conductscience.com

Elevated Plus Maze: The elevated plus maze, another widely used assay for anxiety, consists of two open arms and two enclosed arms. Treatment with Prepro-TRH (178-199) has been observed to significantly increase the time animals spend in the open, more threatening arms of the maze. nih.govjneurosci.orgresearchgate.net However, some studies have noted that these anxiolytic-like effects can be weak and not consistently dose-dependent, and in some instances, could not be replicated, suggesting the need for further investigation into the specific conditions under which these effects are manifested. researchgate.netresearchgate.net

Table 1: Effects of Prepro-TRH (178-199) in Behavioral Assays for Anxiety

| Behavioral Assay | Key Finding | Interpretation |

|---|---|---|

| Open Field | Increased exploration | Anxiolytic-like effect |

| Light/Dark Box | Increased time in light compartment; more crossings | Anxiolytic-like effect nih.govjneurosci.orgresearchgate.net |

| Elevated Plus Maze | Increased time in open arms | Anxiolytic-like effect nih.govjneurosci.orgresearchgate.net |

Alongside its anxiolytic-like effects, Prepro-TRH (178-199) influences general exploratory and activity levels. nih.gov Following intracerebroventricular administration, a dose-dependent increase in several behaviors is observed in the open field test. nih.gov

Grooming: Grooming behavior is significantly increased following the administration of higher doses of Prepro-TRH (178-199). nih.govjneurosci.org

Rearing: Rearing, an exploratory behavior where the animal stands on its hind legs, is also significantly increased, particularly with higher doses of the peptide. nih.govjneurosci.orgjneurosci.org

Sniffing: An increase in sniffing behaviors has also been reported as a result of Prepro-TRH (178-199) administration. nih.govresearchgate.net

Table 2: Impact of Prepro-TRH (178-199) on Specific Behaviors in the Open Field Test

| Behavior | Effect |

|---|---|

| Locomotor Activity | Increased nih.govjneurosci.orgresearchgate.net |

| Grooming | Increased nih.govjneurosci.orgresearchgate.net |

| Rearing | Increased nih.govjneurosci.orgresearchgate.net |

| Sniffing | Increased nih.govresearchgate.net |

Anxiolytic-Like Actions in Behavioral Assays (Open Field, Light/Dark Box, Elevated Plus Maze)

Role in Depressive-Like Behaviors

In addition to its effects on anxiety, Prepro-TRH (178-199) has been investigated for its potential role in the modulation of depressive-like states. These studies often employ animal models where behaviors are interpreted as correlates of depressive symptoms.

The Porsolt forced swim test is a common behavioral assay used to screen for potential antidepressant effects. nih.gov In this test, animals are placed in a container of water from which they cannot escape, and the time spent immobile (floating) is measured as an indicator of behavioral despair.

Studies have shown that intracerebroventricular administration of Prepro-TRH (178-199) produces dose-responsive, antidepressant-like effects in the forced swim test. nih.govpatsnap.com The peptide significantly reduces the duration of floating and concurrently increases active behaviors such as swimming. nih.gov Research has also indicated that the biological activity resides in the C-terminal fragment, as Prepro-TRH (191-199) was found to be equally potent in this assay. nih.gov

The demonstration of antidepressant-like properties suggests that endogenous Prepro-TRH (178-199) could play a role in the underlying mechanisms or the expression of depressive disorders. nih.govpatsnap.com This hypothesis is supported by findings in the Wistar-Kyoto (WKY) rat, a genetic animal model of depression that exhibits hyper-emotional behavioral traits and hypothalamic-pituitary-adrenal (HPA) axis hyperactivity. nih.govphysiology.org In these rats, altered levels of Prepro-TRH (178-199) immunoreactivity have been observed in key brain regions like the paraventricular nucleus of the hypothalamus. nih.gov These alterations in the WKY rat suggest that dysregulation of this peptide system could contribute to the hyper-emotional and depressive-like characteristics seen in this strain. nih.gov

Antidepressant-Like Properties in the Forced Swim Test

Central Modulatory Influences on Sensory Information Processing

The combined central effects of Prepro-TRH (178-199) on fear-reduction and arousal suggest it may be part of a broader neuromodulatory system involved in the processing of sensory information. nih.gov The peptide's influence on how an animal responds to stressful and novel environmental stimuli points to a role in gating or filtering sensory input. nih.govjneurosci.org For instance, its ability to reduce fear of open spaces allows for more active investigation of the environment. jneurosci.org There is also evidence suggesting a potential role for peptides derived from the TRH prohormone in gating peripheral somatic sensory information at the level of the thalamus, which is critical for relaying sensory data to the cortex. oup.com This suggests that Prepro-TRH (178-199) may act as a key modulator, influencing behavioral output by altering how sensory stimuli are processed and perceived. nih.gov

Mechanisms of Action and Signal Transduction

Receptor Interactions (e.g., V1 Receptor Signal Transduction)

The specific receptor for Prepro-TRH (178-199) has not yet been definitively identified. researchgate.net However, evidence suggests it may exert some of its effects through the signal transduction mechanisms of the vasopressin V1 receptor. nih.govjneurosci.org This hypothesis is supported by findings where stress-induced prolactin (PRL) secretion, which is attenuated by Prepro-TRH (178-199), can also be blocked by a V1 receptor antagonist. nih.govjneurosci.org Furthermore, immunoreactive fibers for Prepro-TRH (178-199) have been located in the posterior pituitary, an area where V1 receptors are known to modulate hormone release. nih.govjneurosci.org

Autocrine and Paracrine Regulatory Mechanisms

Prepro-TRH (178-199) is believed to function through local signaling pathways. In tissues where the prepro-TRH gene is expressed, such as the anterior pituitary, the resulting peptide may act locally to regulate cellular function. imrpress.com This can occur in a paracrine fashion, where the peptide diffuses to and acts on nearby cells, or in an autocrine manner, where it acts on the same cell that secreted it. For instance, in the anterior pituitary, Prepro-TRH (178-199) may locally inhibit the secretion of Adrenocorticotropic hormone (ACTH). researchgate.net The concentrations of the peptide in the immediate vicinity of secreting cells could be significantly higher than in general circulation, enabling these local regulatory effects.

Influence on Neurotransmitter Systems

Prepro-TRH (178-199) plays a significant role in regulating dopaminergic neurons in the hypothalamus. nih.gov Specifically, it affects the biosynthesis of tyrosine hydroxylase (TH), the rate-limiting enzyme in the production of dopamine (B1211576). nih.govresearchgate.net Dopamine is the primary inhibitor of prolactin secretion. nih.govpatsnap.com

Studies have shown that biotinylated Prepro-TRH (178-199) binds to neurons in the hypothalamic arcuate nucleus (ARC). nih.gov In primary hypothalamic neuronal cultures, the peptide was found to decrease TH levels in a dose-responsive manner. nih.govpatsnap.com This reduction in TH leads to decreased dopamine production, which in turn results in a significant increase in plasma prolactin levels. nih.govpatsnap.com This mechanism suggests a key role for Prepro-TRH (178-199) in the regulation of prolactin release, particularly during events like the estrous cycle and suckling. imrpress.compatsnap.com

| Experimental Finding | Observation | Implication |

| Binding Assay | Biotinylated Prepro-TRH (178-199) binds to neurons in the hypothalamic arcuate nucleus (ARC). nih.gov | The ARC is a direct target for the peptide's action. |

| In Vitro Culture | Prepro-TRH (178-199) decreases tyrosine hydroxylase (TH) levels in a dose-responsive manner in hypothalamic cultures. nih.gov | The peptide directly inhibits the key enzyme for dopamine synthesis. |

| In Vivo Administration | Intra-ARC administration of Prepro-TRH (178-199) leads to a 20-fold increase in plasma prolactin. nih.gov | Reduced dopamine inhibition at the pituitary leads to elevated prolactin release. |

Prepro-TRH (178-199) functionally interacts with the brain's histaminergic system. researchgate.netoup.com It has been shown to modulate histaminergic inputs to the paraventricular nucleus (PVN) of the hypothalamus, a critical site for neuroendocrine control. patsnap.comresearchgate.net For example, both restraint stress and direct administration of histamine (B1213489) increase the production of corticotropin-releasing hormone (CRH) in the PVN. nih.gov Pretreatment with Prepro-TRH (178-199) can significantly attenuate this histamine-induced or stress-induced increase in CRH. patsnap.comnih.gov This suggests that Prepro-TRH (178-199) may act as a regulator of the stress axis by modulating the effects of histamine on CRH neurons. patsnap.com

Effects on Tyrosine Hydroxylase Biosynthesis in Hypothalamic Neurons

Molecular Regulation of Gene Expression (e.g., POMC transcription, TRH-R1 mRNA)

Prepro-TRH (178-199) has been identified as a candidate for a corticotropin-releasing inhibitory factor (CRIF), exerting inhibitory effects on the hypothalamic-pituitary-adrenal (HPA) axis. jneurosci.orgoup.comoup.com This function is mediated, in part, by its ability to regulate gene expression at the pituitary level.

The peptide attenuates the synthesis and secretion of ACTH from the anterior pituitary. nih.gov This is linked to its ability to inhibit the transcription of the pro-opiomelanocortin (POMC) gene, which is the precursor for ACTH. oup.com Studies using pituitary tumor cells (AtT-20 cells) have shown that Prepro-TRH (178-199) enhances the sensitivity of these cells to the inhibitory effects of glucocorticoids like dexamethasone (B1670325). This indicates an interaction with the glucocorticoid negative feedback pathway to regulate ACTH secretion and POMC expression.

Regarding the regulation of the thyrotropin-releasing hormone receptor 1 (TRH-R1), it is known that TRH-R1 mRNA levels are closely tied to the activation of TRH signal transduction pathways. oup.com While it is established that TRH and its analogs can influence the number of TRH receptors, direct evidence detailing the specific regulation of TRH-R1 mRNA by Prepro-TRH (178-199) is not yet fully elucidated.

Physiological and Pathophysiological Significance

Involvement in Systemic Stress Response and Adaptation

Prepro-TRH (178-199) has been identified as a potential endogenous corticotropin-releasing inhibitory factor (CRIF). oup.comnih.gov It plays a role in attenuating the body's response to stress by inhibiting the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland. jneurosci.orgnih.gov This inhibitory action on the hypothalamic-pituitary-adrenal (HPA) axis helps to modulate the neuroendocrine reaction to stressful stimuli. nih.govresearchgate.net

Under conditions of restraint stress in rats, this peptide has been shown to suppress ACTH secretion. nih.govpeptide.com It also inhibits the activation of corticotropin-releasing hormone (CRH) production in the rat hypothalamus induced by histamine (B1213489) or restraint stress. nih.govpatsnap.com These findings suggest that Prepro-TRH (178-199) is a key component in the body's ability to adapt to and manage systemic stress. nih.gov

Neuroendocrine Dysregulation and Associated Conditions

Dysregulation of Prepro-TRH (178-199) is implicated in various neuroendocrine and behavioral abnormalities.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Hyperactivity (e.g., in Wistar-Kyoto Rat Strain)

The Wistar-Kyoto (WKY) rat, an inbred strain known for its hyper-emotional behavioral characteristics and HPA axis hyperactivity, exhibits altered levels of Prepro-TRH (178-199). nih.govphysiology.orgphysiology.org Specifically, WKY rats show a significantly greater number of immunoreactive cell bodies for this peptide in the paraventricular nucleus (PVN) of the hypothalamus compared to Wistar rats. nih.gov This suggests that the altered expression of Prepro-TRH (178-199) in WKY rats could contribute to their characteristic HPA axis hyperactivity. nih.gov The peptide's known function of attenuating ACTH synthesis and secretion further supports its role in regulating the HPA axis. nih.govresearchgate.net

Potential Role in Affective Disorders

Research suggests a potential link between Prepro-TRH (178-199) and affective disorders. The WKY rat is considered a putative animal model for depression, exhibiting behaviors that are reversed by antidepressant treatments. physiology.org The observed neuroendocrine abnormalities in this strain, including the altered Prepro-TRH (178-199) levels, may underlie its vulnerability to depression-like states. nih.govphysiology.org Furthermore, studies have shown that Prepro-TRH (178-199) possesses antidepressant-like properties in animal models. patsnap.com Mice lacking the TRH receptor 1 (TRH-R1) display increased anxiety and behavioral depression, providing direct evidence for the essential role of TRH signaling in mood regulation. karger.com A cryptic peptide derived from pro-TRH processing, pro-TRH (178–199), inhibits the release of the anxiogenic peptide CRH. karger.com

Regulation in Pituitary Tumors (e.g., Human Corticotrope Adenomas and Cushing's Disease)

Prepro-TRH (178-199) has been investigated for its effects on human corticotroph tumors, which are responsible for Cushing's disease. nih.govoup.com In vitro studies on human ACTH-secreting pituitary adenomas have shown that this peptide can inhibit ACTH secretion in a significant portion of cases. nih.govresearchgate.net

A study involving 24 human ACTH-secreting pituitary tumors revealed that Prepro-TRH (178-199) caused a clear inhibition of ACTH secretion in 12 of the tumors. nih.gov The inhibitory effect was more pronounced in macroadenomas and was significantly correlated with the tumor's sensitivity to dexamethasone (B1670325) inhibition. nih.govresearchgate.net In some tumors, however, it had a mild stimulatory effect or no effect at all. nih.gov These findings suggest that Prepro-TRH (178-199) could be a potential regulator of tumoral ACTH secretion, particularly in certain subtypes of pituitary adenomas. nih.govnih.gov

Cross-Species Comparative Analysis (e.g., Rat, Chicken, Human)

The prepro-TRH (ppTRH) gene and its resulting peptides, including Prepro-TRH (178-199), show both conservation and divergence across species. The structure of the ppTRH gene, with three exons and two introns, is conserved among mammals like rats, mice, and humans. nih.gov The rat and human prepro-TRH are processed to yield multiple copies of TRH and other non-TRH peptides. nih.govoup.com The rat precursor contains five copies of the TRH progenitor sequence, while the human precursor contains six. nih.gov

In rats, Prepro-TRH (178-199) is a 22-amino acid peptide that has been shown to inhibit ACTH secretion. nih.govnih.gov Studies on rat pituitary cultures have demonstrated a significant inhibition of ACTH secretion after incubation with this peptide. nih.gov

In humans, Prepro-TRH (178-199) has also been shown to inhibit ACTH secretion in a considerable number of corticotroph tumors. nih.gov

The chicken prepro-TRH cDNA has also been cloned and studied. bioscientifica.com While the amino acid sequence homology of prepro-TRH between different species is low, the tertiary structures, when compared using hydrophobicity plots, show a striking resemblance between chicken and rat prepro-TRH. bioscientifica.com Chicken prepro-TRH contains five copies of the TRH progenitor sequence, but the sequence does not include the rat peptide spacer 5 (Ps5), which corresponds to Prepro-TRH (178-199). bioscientifica.com This highlights species-specific differences in the processing and composition of the TRH prohormone.

Interactive Data Table: Effects of Prepro-TRH (178-199) on ACTH Secretion in Human Corticotroph Tumors

| Tumor Type | Number of Tumors | Response to Prepro-TRH (178-199) |

| Macroadenomas | 13 | More pronounced inhibition |

| Microadenomas | 11 | Variable response |

| Total | 24 | 12 showed clear inhibition |

| Data sourced from a study on 24 human ACTH-secreting pituitary tumors. nih.gov |

Advanced Research Methodologies and Experimental Models

In Vitro Experimental Paradigms

In vitro studies have provided a controlled environment to investigate the direct effects of Prepro-TRH (178-199) on various cell types, helping to dissect its molecular mechanisms of action.

Anterior Pituitary Primary Cultures and Cell Lines (e.g., AtT-20 Cells)

Primary cultures of anterior pituitary cells from rats and the mouse pituitary tumor cell line, AtT-20, have been cornerstone models for investigating the effects of Prepro-TRH (178-199) on adrenocorticotropic hormone (ACTH) secretion. jneurosci.orgnih.gov

Key Findings from In Vitro Pituitary Models:

| Model System | Treatment | Observed Effect | Reference |

| Rat Anterior Pituitary Primary Cultures | Prepro-TRH (178-199) | Inhibition of basal and corticotropin-releasing hormone (CRH)-stimulated ACTH synthesis and secretion. nih.gov | nih.gov |

| AtT-20 Cells | Transfection with prepro-TRH cDNA | Inhibition of basal and CRH-stimulated ACTH synthesis and secretion. nih.gov | nih.gov |

| AtT-20 Cells | Exogenous Prepro-TRH (178-199) | Increased sensitivity to dexamethasone-induced inhibition of ACTH release. nih.gov | nih.gov |

| Rat Anterior Pituitary Primary Cultures | Prepro-TRH (178-199) | Long-term suppression of prolactin secretion. researchgate.net | researchgate.net |

Studies have demonstrated that Prepro-TRH (178-199) can inhibit both basal and stimulated ACTH secretion by 40–50% in AtT-20 cells and rat primary anterior pituitary cultures. jneurosci.org This has led to the hypothesis that it may function as an endogenous corticotropin (B344483) release-inhibiting factor (CRIF). jneurosci.orgnih.gov The inhibitory effect of this peptide on ACTH secretion in rat pituitary cultures was significant after 24 hours of incubation. nih.gov However, some studies have reported conflicting results, finding no significant inhibitory effect of Prepro-TRH (178-199) on basal or stimulated ACTH secretion in cultured rat anterior pituitary cells. oup.com

Furthermore, research using AtT-20 cells has revealed an interaction between Prepro-TRH (178-199) and glucocorticoid feedback. Cells stably transfected with prepro-TRH cDNA showed a significantly increased sensitivity to the inhibitory effects of dexamethasone (B1670325) on ACTH release. nih.govbioscientifica.com This suggests that Prepro-TRH (178-199) may modulate the sensitivity of corticotrophs to glucocorticoid negative feedback. bioscientifica.com

Hypothalamic Neuronal Cultures

Primary cultures of hypothalamic neurons have been employed to study the synthesis, processing, and secretion of Prepro-TRH (178-199) and its effects on hypothalamic cells.

Research has confirmed that Prepro-TRH (178-199) is secreted from hypothalamic slices in vitro. nih.gov Studies using primary hypothalamic neuronal cultures have shown that Prepro-TRH (178-199) can decrease tyrosine hydroxylase levels in a dose-responsive manner, suggesting a role in regulating dopaminergic neurons. patsnap.com Immunoprecipitation studies of radiolabeled peptides from primary cultures of rat hypothalamic neurons have helped to characterize the 2.6 kDa peptide corresponding to Prepro-TRH (178-199). jneurosci.org

Human Tumor Cell Models

To investigate the potential clinical relevance of Prepro-TRH (178-199), researchers have utilized primary cultures of human ACTH-secreting pituitary tumors obtained during surgery. nih.govresearchgate.net

A study involving 24 human corticotroph tumors found that Prepro-TRH (178-199) inhibited ACTH secretion in a significant portion of the samples. nih.gov The inhibitory effect was more pronounced in macroadenomas and correlated with the tumor's sensitivity to dexamethasone. nih.gov Specifically, in 12 of the tumors, 10 nM and 100 nM of the peptide reduced ACTH secretion to approximately 70% of the control at 4 hours. nih.gov In contrast, some tumors showed a mild and transient stimulatory effect, while others had no response. nih.gov These findings suggest that Prepro-TRH (178-199) could be a potential regulator of ACTH secretion in human corticotroph adenomas, with its effectiveness possibly linked to the tumor's characteristics. nih.govendocrine-abstracts.org

In Vivo Animal Models

In vivo studies, primarily using rodent models, have been crucial for understanding the physiological and behavioral effects of Prepro-TRH (178-199) in a whole-organism context.

Rodent Models for Stress and Behavioral Studies

Rodent models have been extensively used to examine the role of Prepro-TRH (178-199) in the stress response and its influence on behavior.

Key Findings from In Vivo Rodent Models:

| Model | Administration Route | Test | Observed Effect | Reference |

| Adult Male Rat | Intravenous (IV) | Restraint Stress | Attenuation of stress-induced increases in ACTH, corticosterone (B1669441), and prolactin. jneurosci.org | jneurosci.org |

| Adult Male Rat | Intracerebroventricular (ICV) | Open Field Test | Increased grooming, locomotor activity, rearing, and sniffing behaviors. jneurosci.org | jneurosci.org |

| Adult Male Rat | Intracerebroventricular (ICV) | Light/Dark Box | Increased time spent in the light compartment and more crossings. jneurosci.org | jneurosci.org |

| Adult Male Rat | Intracerebroventricular (ICV) | Elevated Plus Maze | Increased time spent in the open arms. jneurosci.org | jneurosci.org |

| Postnatal Rat Pups | Systemic Injection | Maternal Separation | Reduced distress vocalizations and exploratory latency; lower serum ACTH and corticosterone. nih.gov | nih.gov |

Intravenous administration of Prepro-TRH (178-199) to rats before restraint stress significantly attenuated the expected rise in plasma ACTH, corticosterone, and prolactin, without affecting thyroid-stimulating hormone (TSH) levels. jneurosci.org When administered intracerebroventricularly, the peptide demonstrated anxiolytic-like and antidepressant-like effects in various behavioral tests. jneurosci.orgpatsnap.com For instance, it increased exploratory behaviors in the open field test and the time spent in the open arms of the elevated plus-maze, suggesting a reduction in anxiety. jneurosci.org However, some studies have noted that these anxiolytic-like effects can be weak and not consistently dose-dependent. researchgate.netresearchgate.net

Studies in neonatal rats have also shown that systemic injections of Prepro-TRH (178-199) can ameliorate the behavioral and hormonal responses to maternal separation, a model for early-life stress and anxiety. nih.gov

Genetic Models and Strain Differences (e.g., Wistar-Kyoto Rats)

The Wistar-Kyoto (WKY) rat, an inbred strain known for its hyper-emotionality and HPA axis hyperactivity, has served as a valuable model for studying the role of Prepro-TRH (178-199) in the genetic predisposition to stress-related disorders. nih.govphysiology.org

Immunohistochemical analyses have revealed significant differences in Prepro-TRH (178-199) expression between WKY and their progenitor Wistar rats. nih.gov WKY rats exhibit a greater number of immunoreactive cell bodies in the paraventricular nucleus (PVN) of the hypothalamus but a lower fiber density in the parastrial nucleus. nih.gov These alterations in the peptide's expression in WKY rats are hypothesized to contribute to their characteristic HPA axis hyperactivity and behavioral traits. nih.gov Despite these differences in peptide levels, no strain differences were found in the mRNA levels of prepro-TRH or the prohormone convertases PC1 and PC2, which are involved in its processing. nih.govpsu.edu This suggests that the observed differences in Prepro-TRH (178-199) levels may arise from post-transcriptional or post-translational regulatory mechanisms. nih.gov

Molecular and Immunological Techniques

The study of Prepro-TRH (178-199) and its precursor, prepro-thyrotropin-releasing hormone (prepro-TRH), relies on a sophisticated array of molecular and immunological techniques. These methodologies are essential for identifying the peptide, profiling its distribution within biological systems, quantifying its levels, and understanding the genetic regulation of its expression.

Immunohistochemistry and Immunoreactivity Profiling

Immunohistochemistry (IHC) and related immunocytochemical methods are powerful tools for visualizing the location of Prepro-TRH (178-199) within tissues and individual cells. By using antibodies that specifically bind to the Prepro-TRH (178-199) sequence, researchers can map its distribution in the nervous system and other organs.

Using the indirect immunofluorescence technique, immunoreactive cell bodies for Prepro-TRH (178-199) have been identified in the paraventricular nucleus (PVN) of the hypothalamus. nih.gov A dense network of immunopositive nerve terminals containing this peptide has also been observed in the external zone of the median eminence, mirroring the distribution of Thyrotropin-Releasing Hormone (TRH) itself. nih.gov This anatomical colocalization suggests a coordinated function between TRH and other peptides derived from its precursor.

Further studies have used antisera against Prepro-TRH (178-199) as a specific marker for TRH-synthesizing neurons to trace neural circuits. For instance, this technique was employed to demonstrate that neurons from the hypothalamic dorsomedial nucleus (DMN) innervate TRH-producing neurons in the PVN. researchgate.net Similarly, it was used to show that cocaine- and amphetamine-regulated transcript (CART)-immunoreactive elements are associated with TRH neurons in the PVN. jneurosci.org Research has also mapped TRH neurons originating in the tuberal lateral hypothalamus that project to the tuberomammillary nuclei (TMN). researchgate.net

Immunohistochemical analyses have also revealed differences in peptide expression between rat strains. Wistar-Kyoto (WKY) rats, known for neuroendocrine and behavioral abnormalities, exhibit a significantly higher number of Prepro-TRH (178-199) immunoreactive cell bodies in the PVN but a lower density of immunoreactive fibers in the parastrial nucleus (PSN) when compared to Wistar rats. nih.gov

Outside the brain, light microscopic immunocytochemistry has localized Prepro-TRH (178-199)-like immunoreactivity exclusively to the insulin-containing beta-cells of pancreatic islets. nih.gov At the ultrastructural level using electron microscopy, the immunoreactivity was found to be concentrated within secretory granules, indicating its role as a stored peptide hormone or modulator. nih.gov

| Brain/Tissue Region | Finding | Reference |

|---|---|---|

| Hypothalamic Paraventricular Nucleus (PVN) | Immunoreactive cell bodies identified. nih.gov Used as a marker for TRH-synthesizing neurons. researchgate.net Higher number of IR cells in WKY vs. Wistar rats. nih.gov | nih.govresearchgate.netnih.gov |

| Median Eminence (External Zone) | Dense plexus of immunopositive nerve terminals observed. | nih.gov |

| Parastrial Nucleus (PSN) | Lower fiber density in WKY vs. Wistar rats. | nih.gov |

| Pancreatic Islets | Immunoreactivity exclusively located in insulin-containing beta-cells, concentrated in secretory granules. | nih.gov |

| Tuberal Lateral Hypothalamus (TuLH) | Identified as origin of TRH neurons projecting to the tuberomammillary nuclei (TMN). | researchgate.net |

Radioimmunoassays (RIAs) and High-Performance Liquid Chromatography (HPLC) Analysis

Radioimmunoassays (RIAs) provide a highly sensitive method for detecting and quantifying Prepro-TRH (178-199) and other related peptides in tissue extracts and biological fluids. These assays utilize antibodies raised against synthetic versions of the peptide to measure its concentration with high specificity. nih.govnih.gov RIAs have been instrumental in studying the processing of the TRH prohormone. For example, by measuring the relative amounts of TRH and Prepro-TRH (178-199), researchers have determined their molar ratios in various tissues. nih.gov In the hypothalamus and spinal cord, equimolar amounts of Prepro-TRH (160-169) and Prepro-TRH (178-199) were found, with a molar ratio of approximately 5-6 moles of TRH for every mole of Prepro-TRH (178-199). nih.gov This suggests a nearly complete processing of the prohormone in these regions. nih.gov In contrast, the adult rat pancreas shows a much higher ratio, with about 22 moles of TRH per mole of Prepro-TRH (178-199), indicating different processing pathways. nih.gov

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of peptides like Prepro-TRH (178-199). scispace.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is commonly used to isolate peptides from complex biological mixtures. renyi.hu Researchers have used a combination of gel exclusion chromatography, ion-exchange chromatography, and RP-HPLC to purify endogenous Prepro-TRH (178-199) from neural tissues. nih.gov The identity of the purified peptide is then confirmed by comparing its chromatographic behavior with that of a synthetic standard. nih.gov

The coupling of HPLC with RIA provides a powerful analytical approach. HPLC separates the various peptides in an extract, and subsequent RIA of the collected fractions allows for the identification and quantification of specific immunoreactive peptides. oup.com This combined method has been used to demonstrate that Prepro-TRH (178-199) is a major processing product in the rat hypothalamus and that other, C-terminally extended forms of TRH exist in tissues like the olfactory bulb and pancreas. nih.govoup.com

| Technique | Finding | Tissue/Model | Reference |

|---|---|---|---|

| RIA & HPLC | Identified Prepro-TRH (178-199) and Prepro-TRH (160-169) as predominant storage forms of the TRH precursor. | Rat Hypothalamus, Spinal Cord | nih.gov |

| RIA | Quantified molar ratio of TRH to Prepro-TRH (178-199) as approximately 5-6:1. | Rat Hypothalamus, Spinal Cord | nih.gov |

| RIA & HPLC | Identified Prepro-TRH (178-199) and a C-terminally extended form of TRH, [pGlu172]prepro-TRH-(172-199). | Rat Pancreas, Olfactory Bulb | nih.govoup.com |

| RIA | Quantified molar ratio of TRH to Prepro-TRH (178-199) as approximately 22:1. | Rat Pancreas | nih.gov |

| RIA | Measured the secretion of Prepro-TRH (178-199) from transfected AtT-20 cells. | AtT-20 Cells | bioscientifica.com |

Translational Perspectives and Future Research Directions

Elucidation of Specific Receptors and Downstream Signaling Pathways

A pivotal challenge in understanding the physiological functions of Prepro-TRH (178-199) is the identification of its specific receptor. researchgate.net Despite clear evidence of its biological activity, a unique receptor for this peptide has not yet been identified. researchgate.net This represents a critical knowledge gap and a primary direction for future research. The peptide is known to be biologically active, demonstrated by its ability to inhibit the secretion of adrenocorticotropic hormone (ACTH) and influence prolactin release. researchgate.netjneurosci.org This activity strongly implies an interaction with specific cellular signaling machinery, but the primary molecular target remains elusive.

Future research must prioritize the de-orphanization of this putative receptor. Strategies could include:

Ligand-binding assays using radiolabeled or fluorescently tagged Prepro-TRH (178-199) to screen cell lines and tissue preparations known to be responsive to the peptide.

Expression cloning in cellular systems to identify a receptor that confers responsiveness to the peptide.

Affinity chromatography and mass spectrometry to isolate and identify binding partners from responsive tissues like the pituitary and hypothalamus.

While the upstream receptor is unknown, some downstream effects have been characterized. For instance, Prepro-TRH (178-199) inhibits ACTH synthesis by reducing pro-opiomelanocortin (POMC) mRNA levels and attenuates corticotropin-releasing hormone (CRH)-stimulated ACTH secretion in pituitary cells. jneurosci.orgoup.comnovoprolabs.com It also affects dopaminergic pathways by decreasing tyrosine hydroxylase levels in hypothalamic neurons. patsnap.com Elucidating the full signaling cascades—whether they involve G-protein coupled receptors, ion channels, or other mechanisms—is contingent on identifying the primary receptor and will be a fertile ground for subsequent investigation.

Comprehensive Understanding of Cross-Talk with Other Neurotransmitter and Hormonal Systems

Prepro-TRH (178-199) exerts its influence through significant cross-talk with major neuroendocrine axes, most notably the hypothalamic-pituitary-adrenal (HPA) axis and the systems regulating prolactin.

Hypothalamic-Pituitary-Adrenal (HPA) Axis: The most well-documented function of Prepro-TRH (178-199) is its inhibitory role within the HPA axis. It has been proposed to function as an endogenous corticotropin-release-inhibiting factor (CRIF). jneurosci.orgnovoprolabs.com Research demonstrates that the peptide attenuates both basal and stress-induced secretion of ACTH and corticosterone (B1669441). researchgate.netnih.govpeptide.com Furthermore, it has been shown to inhibit histamine- or restraint stress-induced activation of CRH production in the hypothalamus, indicating it can act at multiple levels of the stress axis. patsnap.com

Prolactin and Dopaminergic Systems: Prepro-TRH (178-199) is also a key regulator of prolactin (PRL) secretion. Studies show that its levels increase in the hypothalamus of female rats during suckling, a state associated with high prolactin levels. nih.govimrpress.com The peptide can directly stimulate the release of prolactin from pituitary cells. oup.comimrpress.com Concurrently, it appears to act indirectly by regulating a subset of dopaminergic neurons in the arcuate nucleus that are known to inhibit pituitary prolactin release. patsnap.comimrpress.com This dual action highlights a complex modulatory role in lactation and other prolactin-dependent processes.

Hypothalamic-Pituitary-Thyroid (HPT) Axis: While originating from the same precursor as TRH, the primary regulator of the HPT axis, the specific role of Prepro-TRH (178-199) in directly modulating Thyroid-Stimulating Hormone (TSH) is less defined compared to other co-peptides like Prepro-TRH (160-169), which potentiates TRH-induced TSH release. nih.gov Future studies should aim to clarify any direct or indirect modulatory effects of Prepro-TRH (178-199) on the HPT axis to complete our understanding of its systemic interactions.

Identification of Novel Physiological Roles and Pathological Implications

The known interactions of Prepro-TRH (178-199) with key hormonal systems suggest several physiological roles and potential involvement in pathological states.

Identified Physiological Roles:

Stress Modulation: A primary role is the negative regulation of the HPA axis, helping to buffer or terminate the physiological stress response. jneurosci.orgnih.gov

Behavioral Regulation: The peptide exhibits anxiolytic-like activity in animal models, suggesting a role in modulating emotional behavior. researchgate.netoup.com However, some studies note these effects can be weak or not dose-dependent, warranting further investigation. researchgate.net

Mood Regulation: Studies using the Porsolt forced swim test have demonstrated that Prepro-TRH (178-199) has antidepressant-like properties, pointing to its involvement in the central pathways of mood control. patsnap.comnih.gov

Lactation Support: Through its dual effects on prolactin release, the peptide likely plays a supportive role in the neuroendocrine adaptations to lactation. nih.govimrpress.com

Potential Pathological Implications: Dysregulation of the Prepro-TRH (178-199) system may contribute to the pathophysiology of certain disorders. For example, altered levels of the peptide were found in the hypothalamus of the Wistar-Kyoto (WKY) rat strain, which is characterized by HPA axis hyperactivity and hyper-emotional behavioral traits. nih.gov This finding suggests that a deficiency or insensitivity to this peptide could be a factor in stress-related psychiatric conditions. nih.gov Similarly, its demonstrated antidepressant-like effects imply that its dysregulation could be involved in the etiology or manifestation of depressive disorders. patsnap.comnih.gov

Potential for Therapeutic Target Development in Neuroendocrine and Neuropsychiatric Disorders

The unique biological activity profile of Prepro-TRH (178-199) makes its signaling pathway a promising, albeit currently untapped, target for therapeutic development.

Neuropsychiatric Disorders: Given its anxiolytic and antidepressant-like effects in preclinical models, developing agonists that mimic the action of Prepro-TRH (178-199) could offer a novel therapeutic strategy for anxiety and depressive disorders. researchgate.netnih.govsciopen.com Such a treatment could potentially restore balance to a hyperactive HPA axis, a common feature in these conditions.

Neuroendocrine Disorders: Its function as a CRIF suggests a potential therapeutic role in conditions of HPA axis hyperactivity, such as Cushing's disease or chronic stress-related syndromes. jneurosci.orgnovoprolabs.com A stable analog of Prepro-TRH (178-199) could theoretically be used to lower excessive ACTH production.

The development of therapeutics targeting this system is entirely dependent on the future identification and characterization of its receptor. Once the receptor is known, high-throughput screening for small molecule agonists or antagonists could commence, opening a new frontier in neuroendocrine pharmacology.

Methodological Advancements in Peptide Research and In Vivo Studies

Progress in understanding Prepro-TRH (178-199) has been built on a foundation of classic peptide research techniques, including the development of specific antibodies for radioimmunoassays (RIA), high-performance liquid chromatography (HPLC) for purification, and in vivo studies using behavioral tests in rodents. oup.comnih.govoup.com To overcome current limitations and accelerate discovery, the field must leverage and develop more advanced methodologies.

Future Methodological Directions:

Advanced Peptidomics: The use of state-of-the-art mass spectrometry, such as data-independent acquisition (DIA), offers a powerful, unbiased approach to quantify neuropeptides with greater coverage and accuracy, which could help map the dynamic changes of Prepro-TRH (178-199) in different physiological and pathological states. rsc.org

Genetic and Molecular Tools: Modern genetic techniques are essential. The use of CRISPR/Cas9 gene-editing technology could be invaluable for systematically screening for the peptide's receptor or for creating specific knockout animal models to definitively study its physiological roles without the confounding effects of pharmacological agents. frontiersin.orgfrontiersin.org

High-Resolution Imaging: Techniques like MALDI mass spectrometry imaging can provide enhanced spatial and chemical information, allowing researchers to visualize the precise localization of Prepro-TRH (178-199) and its potential binding sites within complex neural tissues. nih.gov

Computational Approaches: The development of machine learning and artificial intelligence models for predicting neuropeptide function and receptor interactions based on sequence and structure could help narrow the search for its receptor and predict novel functions. mdpi.com

By integrating these advanced, complementary technologies, researchers can hope to resolve the key questions surrounding Prepro-TRH (178-199), moving from foundational characterization to a comprehensive understanding of its role in health and disease.

Q & A

Q. What methodologies are commonly used to detect Prepro-TRH (178-199) in pancreatic tissue?

Prepro-TRH (178-199) detection typically involves high-performance liquid chromatography (HPLC) coupled with radioimmunoassays (RIAs) specific to synthetic TRH-related peptides. For instance, pancreatic extracts are analyzed via HPLC to separate peptides, followed by RIA quantification using antibodies raised against synthetic Prepro-TRH (178-199) . Immunohistochemistry is also employed to localize the peptide within insulin-containing β-cells of pancreatic islets, requiring validation of antibody specificity through pre-absorption controls .

Q. What biological role does Prepro-TRH (178-199) play in the endocrine pancreas?

Prepro-TRH (178-199) is processed into TRH and non-TRH peptides in pancreatic β-cells. Studies in rats demonstrate its colocalization with insulin in secretory granules, suggesting a paracrine or autocrine regulatory role in glucose metabolism. Streptozotocin-induced β-cell damage reduces pancreatic TRH and Prepro-TRH (178-199) levels, supporting its functional link to insulin secretion .

Q. How should researchers design experiments to study Prepro-TRH (178-199) processing pathways?

Experimental design should include:

- Tissue extraction protocols optimized for peptide stability (e.g., acidic extraction buffers).

- Enzymatic cleavage assays to mimic prohormone convertase activity.

- Quantitative comparisons between TRH and precursor peptides using molar ratios, as demonstrated in rat pancreatic studies (22 mol TRH/mol Prepro-TRH (178-199)) .

Advanced Research Questions

Q. How can discrepancies in TRH and Prepro-TRH (178-199) quantification across studies be resolved?

Discrepancies often arise from variability in extraction efficiency or antibody cross-reactivity. To address this:

- Use internal standards (e.g., isotopically labeled Prepro-TRH (178-199)) during HPLC.

- Validate assays with knockout models or siRNA-mediated gene silencing to confirm specificity.

- Report molar ratios of TRH to precursor peptides to normalize data, as done in pancreatic studies .

Q. What strategies mitigate confounding factors when studying Prepro-TRH (178-199) in disease models?

- Streptozotocin specificity : Monitor off-target effects on non-β-cells via glucagon or somatostatin co-staining.

- Temporal analysis : Track peptide dynamics post-injury to distinguish acute vs. chronic regulatory mechanisms.

- Multi-omics integration : Combine peptidomics with transcriptomics to link processing changes to prohormone convertase expression .

Q. How can researchers reconcile conflicting data on Prepro-TRH (178-199) localization across tissues?

Conflicting localization data (e.g., pancreatic vs. hypothalamic expression) require:

- Tissue-specific extraction protocols to account for differential protease activity.

- Region-specific antibodies validated against tissue homogenates.

- Single-cell RNA sequencing to confirm pro-TRH mRNA expression in β-cells, as evidenced in rat studies .

Q. What advanced techniques improve sensitivity in detecting low-abundance Prepro-TRH-derived peptides?